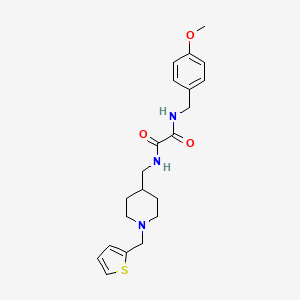

N1-(4-methoxybenzyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

Description

N1-(4-Methoxybenzyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

- N1-substituent: A 4-methoxybenzyl group, which introduces electron-donating methoxy functionality to the aromatic ring.

- N2-substituent: A piperidin-4-ylmethyl moiety modified with a thiophen-2-ylmethyl group. The thiophene ring enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets, while the piperidine scaffold provides conformational flexibility .

Properties

IUPAC Name |

N'-[(4-methoxyphenyl)methyl]-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3S/c1-27-18-6-4-16(5-7-18)13-22-20(25)21(26)23-14-17-8-10-24(11-9-17)15-19-3-2-12-28-19/h2-7,12,17H,8-11,13-15H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWDAJGJEFSDDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methoxybenzyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. This often involves the alkylation of piperidine with thiophen-2-ylmethyl halide under basic conditions.

Oxalamide Formation: The oxalamide moiety is introduced by reacting the piperidine intermediate with oxalyl chloride in the presence of a base such as triethylamine.

Final Coupling: The final step involves coupling the oxalamide intermediate with 4-methoxybenzylamine under conditions that promote amide bond formation, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(4-methoxybenzyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxy group on the benzyl ring can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The oxalamide moiety can be reduced to form the corresponding amine.

Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst can be employed.

Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.

Major Products

Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Corresponding amine derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry: It can be explored as a lead compound for developing new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.

Organic Synthesis: It serves as a versatile intermediate for synthesizing more complex molecules.

Materials Science: Its unique structural features make it a candidate for developing novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N1-(4-methoxybenzyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the piperidine and thiophene rings suggests potential interactions with central nervous system receptors or ion channels.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The following table compares the target compound with structurally and functionally related oxalamide derivatives from the evidence:

Key Observations:

Antiviral Activity : Piperidine-containing oxalamides (e.g., ) exhibit potent HIV entry inhibition, suggesting the target compound’s piperidine-thiophene motif could similarly target viral glycoproteins. However, the thiophene group may alter binding kinetics compared to thiazole derivatives .

Flavoring Applications: Oxalamides with methoxybenzyl and pyridyl groups (e.g., S336) are safe flavoring agents with high NOELs (100 mg/kg bw/day). The target compound’s 4-methoxybenzyl group aligns with this class but lacks pyridyl substituents critical for umami receptor binding .

CYP Inhibition : Substituted phenyl groups (e.g., 3-chlorophenyl in ) show moderate CYP inhibition, whereas methoxybenzyl derivatives (target compound) may exhibit lower off-target interactions due to reduced electrophilicity .

Structural and Functional Divergences

- Thiophene vs.

- 4-Methoxybenzyl vs. 4-Chlorophenyl : The electron-donating methoxy group (target) enhances solubility but reduces electrophilic reactivity relative to electron-withdrawing chlorine (–2), impacting both bioavailability and target engagement .

- Piperidin-4-yl vs. Piperidin-2-yl : The 4-position of the piperidine ring (target) may confer steric advantages for binding to deep hydrophobic pockets, unlike 2-position derivatives in –2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.